molecular formula C26H22O3 B082094 Bis[alpha-(4-hydroxyphenyl)-p-tolyl] ether CAS No. 13654-52-9

Bis[alpha-(4-hydroxyphenyl)-p-tolyl] ether

Cat. No. B082094
CAS RN: 13654-52-9
M. Wt: 382.4 g/mol
InChI Key: AKFBSXHCTOEDLT-UHFFFAOYSA-N
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Description

Bis[alpha-(4-hydroxyphenyl)-p-tolyl] ether, also known as BPAF, is a synthetic compound that belongs to the family of bisphenol ethers. It is structurally similar to bisphenol A (BPA), which is widely used in the production of polycarbonate plastics and epoxy resins. However, BPAF has gained attention in recent years due to its potential health effects and environmental impact. In

Mechanism Of Action

Bis[alpha-(4-hydroxyphenyl)-p-tolyl] ether exerts its estrogenic activity through binding to estrogen receptors, particularly the alpha subtype. This binding can activate downstream signaling pathways, leading to the expression of estrogen-responsive genes. Bis[alpha-(4-hydroxyphenyl)-p-tolyl] ether has also been found to have anti-androgenic activity, which means it can interfere with the action of male sex hormones.

Biochemical And Physiological Effects

Bis[alpha-(4-hydroxyphenyl)-p-tolyl] ether has been found to have a range of biochemical and physiological effects. In vitro studies have shown that it can induce cell proliferation, alter gene expression, and interfere with cell signaling pathways. In vivo studies have shown that it can affect reproductive health, alter hormone levels, and impact fetal development. Bis[alpha-(4-hydroxyphenyl)-p-tolyl] ether has also been found to have neurotoxic effects, leading to impaired cognitive function and behavior.

Advantages And Limitations For Lab Experiments

Bis[alpha-(4-hydroxyphenyl)-p-tolyl] ether has several advantages for lab experiments, including its high purity and potency, and its ability to mimic the effects of natural estrogen. However, it also has several limitations, including its potential toxicity and environmental impact, and the need for careful handling and disposal.

Future Directions

There are several future directions for research on Bis[alpha-(4-hydroxyphenyl)-p-tolyl] ether. One area of focus is the development of safer alternatives to Bis[alpha-(4-hydroxyphenyl)-p-tolyl] ether for use in plastics and other consumer products. Another area of focus is the investigation of the potential health effects of Bis[alpha-(4-hydroxyphenyl)-p-tolyl] ether on humans and wildlife, particularly in vulnerable populations such as pregnant women and children. Additionally, there is a need for further research on the mechanism of action of Bis[alpha-(4-hydroxyphenyl)-p-tolyl] ether, and its potential interactions with other chemicals in the environment.

Synthesis Methods

Bis[alpha-(4-hydroxyphenyl)-p-tolyl] ether can be synthesized through the reaction of 4-hydroxyacetophenone with p-tolylmagnesium bromide, followed by the reaction with 4-bromo phenol. The resulting product is purified through column chromatography to obtain Bis[alpha-(4-hydroxyphenyl)-p-tolyl] ether in high yield and purity.

Scientific Research Applications

Bis[alpha-(4-hydroxyphenyl)-p-tolyl] ether has been widely used in scientific research to investigate its potential health effects and environmental impact. It has been found to have estrogenic activity, which means it can bind to estrogen receptors and mimic the effects of natural estrogen. This property has been used to study the effects of Bis[alpha-(4-hydroxyphenyl)-p-tolyl] ether on reproductive health, breast cancer, and other estrogen-related diseases.

properties

CAS RN

13654-52-9

Product Name

Bis[alpha-(4-hydroxyphenyl)-p-tolyl] ether

Molecular Formula

C26H22O3

Molecular Weight

382.4 g/mol

IUPAC Name

4-[[4-[4-[(4-hydroxyphenyl)methyl]phenoxy]phenyl]methyl]phenol

InChI

InChI=1S/C26H22O3/c27-23-9-1-19(2-10-23)17-21-5-13-25(14-6-21)29-26-15-7-22(8-16-26)18-20-3-11-24(28)12-4-20/h1-16,27-28H,17-18H2

InChI Key

AKFBSXHCTOEDLT-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CC2=CC=C(C=C2)OC3=CC=C(C=C3)CC4=CC=C(C=C4)O)O

Canonical SMILES

C1=CC(=CC=C1CC2=CC=C(C=C2)OC3=CC=C(C=C3)CC4=CC=C(C=C4)O)O

synonyms

Bis[α-(4-hydroxyphenyl)-p-tolyl] ether

Origin of Product

United States

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